molecular formula C27H20N2O3 B12539297 4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one

4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one

Cat. No.: B12539297
M. Wt: 420.5 g/mol
InChI Key: BYPIXHGNXBSPAO-UHFFFAOYSA-N
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Description

4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one is a complex organic compound that has garnered significant interest in the fields of chemistry and biology This compound is known for its unique structural features, which include a quinoline core, a phenyl group, and a naphthalene moiety

Preparation Methods

The synthesis of 4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one can be achieved through a multi-component reaction involving β-naphthol, an aldehyde, and a pyrazolone derivative. One efficient method involves the use of ammonium acetate as a catalyst under normal heating conditions . This one-pot synthesis is advantageous due to its simplicity, high yields, and mild reaction conditions. The reaction typically proceeds as follows:

  • β-naphthol is reacted with an aldehyde and a pyrazolone derivative in the presence of ammonium acetate.
  • The mixture is heated to facilitate the condensation reaction, leading to the formation of the desired product.

Chemical Reactions Analysis

4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and naphthalene moieties. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a quinoline core with a naphthalene moiety, which imparts distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C27H20N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one

InChI

InChI=1S/C27H20N2O3/c1-17(28-25-20-12-6-5-9-18(20)15-16-23(25)30)24-26(31)21-13-7-8-14-22(21)29(27(24)32)19-10-3-2-4-11-19/h2-16,30-31H,1H3

InChI Key

BYPIXHGNXBSPAO-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=C(C=CC2=CC=CC=C21)O)C3=C(C4=CC=CC=C4N(C3=O)C5=CC=CC=C5)O

Origin of Product

United States

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